Imidazo[1,2-a]pyridine-3-acetonitrile
Overview
Description
Imidazo[1,2-a]pyridine-3-acetonitrile is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with an acetonitrile group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-acetonitrile can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization reactions. For example, a one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes in the presence of copper(I) iodide and sodium hydrogen sulfate on silica gel can generate imidazo[1,2-a]pyridines in high yields .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazopyridine core.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents like oxone, and reducing agents. Reaction conditions often involve refluxing in solvents such as toluene or using microwave irradiation to accelerate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can lead to the formation of various functionalized imidazopyridine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Imidazo[1,2-a]pyridine derivatives are being explored for their potential as therapeutic agents for various diseases, including tuberculosis and cancer
Industry: The compound is used in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[4,5-b]pyridine: Exhibits antiviral and antibacterial activities.
Uniqueness: Imidazo[1,2-a]pyridine-3-acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable scaffold in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDPOBWIWWXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170308 | |
Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17744-98-8 | |
Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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